molecular formula C20H14O2 B2601497 4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 341556-92-1

4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B2601497
CAS No.: 341556-92-1
M. Wt: 286.33
InChI Key: GILFUNUROHDJOP-UHFFFAOYSA-N
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Description

4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H10O3 It is a biphenyl derivative with formyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the biphenyl structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4’-(3-carboxyphenyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-(3-hydroxyphenyl)-[1,1’-biphenyl]-3-carbaldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. In materials science, its formyl groups can participate in condensation reactions to form extended frameworks and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct reactivity and properties compared to other formylated biphenyl derivatives. Its ability to undergo a wide range of chemical reactions and its utility in various scientific and industrial applications make it a valuable compound in research and development .

Properties

IUPAC Name

3-[4-(3-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-15-3-1-5-19(11-15)17-7-9-18(10-8-17)20-6-2-4-16(12-20)14-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILFUNUROHDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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